molecular formula C13H15NO2 B15209608 3-Allyl-5-methyl-3-(2-pyridyl)dihydro-2(3H)-furanone CAS No. 71824-63-0

3-Allyl-5-methyl-3-(2-pyridyl)dihydro-2(3H)-furanone

Cat. No.: B15209608
CAS No.: 71824-63-0
M. Wt: 217.26 g/mol
InChI Key: GYLFBJBDBDENEA-UHFFFAOYSA-N
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Description

3-Allyl-5-methyl-3-(pyridin-2-yl)dihydrofuran-2(3H)-one is an organic compound that belongs to the class of dihydrofurans. These compounds are characterized by a furan ring that is partially saturated, containing both double and single bonds. The presence of an allyl group, a methyl group, and a pyridinyl group makes this compound unique and potentially useful in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Allyl-5-methyl-3-(pyridin-2-yl)dihydrofuran-2(3H)-one can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor under acidic or basic conditions. For example, starting from a pyridinyl-substituted allyl alcohol, cyclization can be induced using a strong acid like sulfuric acid or a base like sodium hydroxide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions could lead to the formation of fully saturated furan rings.

    Substitution: The allyl and pyridinyl groups can participate in various substitution reactions, introducing new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Halogenating agents or nucleophiles can be employed for substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield epoxides, while reduction could produce fully saturated dihydrofuran derivatives.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis, it can be used to create more complex molecules.

    Biology: Its unique structure might make it a candidate for studying enzyme interactions or as a ligand in biochemical assays.

    Medicine: Potential pharmaceutical applications could include its use as a scaffold for drug development.

    Industry: It could be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    3-Allyl-5-methylfuran-2(3H)-one: Lacks the pyridinyl group, which might affect its reactivity and applications.

    3-Allyl-3-(pyridin-2-yl)dihydrofuran-2(3H)-one: Similar structure but without the methyl group, potentially altering its chemical properties.

Uniqueness

The presence of both the allyl and pyridinyl groups in 3-Allyl-5-methyl-3-(pyridin-2-yl)dihydrofuran-2(3H)-one makes it unique compared to other dihydrofuran derivatives

Properties

CAS No.

71824-63-0

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

5-methyl-3-prop-2-enyl-3-pyridin-2-yloxolan-2-one

InChI

InChI=1S/C13H15NO2/c1-3-7-13(9-10(2)16-12(13)15)11-6-4-5-8-14-11/h3-6,8,10H,1,7,9H2,2H3

InChI Key

GYLFBJBDBDENEA-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C(=O)O1)(CC=C)C2=CC=CC=N2

Origin of Product

United States

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